molecular formula C17H22FN3O3 B14769983 tert-butyl 1-(3-(benzyloxy)-2-fluoropropyl)-1H-1,2,3-triazole-4-carboxylate

tert-butyl 1-(3-(benzyloxy)-2-fluoropropyl)-1H-1,2,3-triazole-4-carboxylate

Cat. No.: B14769983
M. Wt: 335.4 g/mol
InChI Key: IAFAVNRAMBWTSH-UHFFFAOYSA-N
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Description

tert-Butyl (S)-1-(3-(benzyloxy)-2-fluoropropyl)-1H-1,2,3-triazole-4-carboxylate is a complex organic compound that features a tert-butyl ester group, a benzyloxy group, and a fluorinated propyl chain attached to a triazole ring

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of tert-Butyl (S)-1-(3-(benzyloxy)-2-fluoropropyl)-1H-1,2,3-triazole-4-carboxylate typically involves multiple steps, starting from readily available starting materials One common approach is to first synthesize the fluorinated propyl chain and the benzyloxy group separately, followed by their attachment to the triazole ring

Industrial Production Methods

Industrial production of this compound may involve the use of flow microreactor systems, which offer advantages in terms of efficiency, versatility, and sustainability compared to traditional batch processes . These systems allow for precise control over reaction conditions, leading to higher yields and purity of the final product.

Chemical Reactions Analysis

Types of Reactions

tert-Butyl (S)-1-(3-(benzyloxy)-2-fluoropropyl)-1H-1,2,3-triazole-4-carboxylate can undergo various types of chemical reactions, including:

    Oxidation: The benzyloxy group can be oxidized to form corresponding aldehydes or carboxylic acids.

    Reduction: The fluorinated propyl chain can be reduced to form non-fluorinated analogs.

    Substitution: The triazole ring can undergo nucleophilic substitution reactions.

Common Reagents and Conditions

Common reagents used in these reactions include tert-butyl hydroperoxide for oxidation, hydrogen gas with a palladium catalyst for reduction, and various nucleophiles for substitution reactions .

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the benzyloxy group can yield benzaldehyde or benzoic acid, while reduction of the fluorinated propyl chain can yield non-fluorinated propyl derivatives.

Scientific Research Applications

Chemistry

In chemistry, tert-Butyl (S)-1-(3-(benzyloxy)-2-fluoropropyl)-1H-1,2,3-triazole-4-carboxylate is used as a building block for the synthesis of more complex molecules. Its unique structural features make it a valuable intermediate in the development of new materials and catalysts.

Biology

In biology, this compound is studied for its potential as a bioactive molecule. The presence of the triazole ring and the fluorinated propyl chain can impart unique biological properties, making it a candidate for drug development and other biomedical applications.

Medicine

In medicine, tert-Butyl (S)-1-(3-(benzyloxy)-2-fluoropropyl)-1H-1,2,3-triazole-4-carboxylate is investigated for its potential therapeutic effects. Its structural features may allow it to interact with specific biological targets, leading to the development of new drugs for various diseases.

Industry

In industry, this compound is used in the production of advanced materials, such as polymers and coatings. Its unique properties can enhance the performance and durability of these materials.

Mechanism of Action

The mechanism of action of tert-Butyl (S)-1-(3-(benzyloxy)-2-fluoropropyl)-1H-1,2,3-triazole-4-carboxylate involves its interaction with specific molecular targets. The triazole ring can act as a ligand, binding to metal ions or other biomolecules, while the fluorinated propyl chain can enhance its stability and bioavailability . The exact pathways involved depend on the specific application and target.

Comparison with Similar Compounds

Similar Compounds

  • tert-Butyl (S)-1-(3-(benzyloxy)-2-chloropropyl)-1H-1,2,3-triazole-4-carboxylate
  • tert-Butyl (S)-1-(3-(benzyloxy)-2-bromopropyl)-1H-1,2,3-triazole-4-carboxylate
  • tert-Butyl (S)-1-(3-(benzyloxy)-2-iodopropyl)-1H-1,2,3-triazole-4-carboxylate

Uniqueness

The uniqueness of tert-Butyl (S)-1-(3-(benzyloxy)-2-fluoropropyl)-1H-1,2,3-triazole-4-carboxylate lies in the presence of the fluorinated propyl chain, which can impart unique chemical and biological properties. Fluorine atoms can enhance the stability, lipophilicity, and bioavailability of the compound, making it a valuable candidate for various applications .

Properties

Molecular Formula

C17H22FN3O3

Molecular Weight

335.4 g/mol

IUPAC Name

tert-butyl 1-(2-fluoro-3-phenylmethoxypropyl)triazole-4-carboxylate

InChI

InChI=1S/C17H22FN3O3/c1-17(2,3)24-16(22)15-10-21(20-19-15)9-14(18)12-23-11-13-7-5-4-6-8-13/h4-8,10,14H,9,11-12H2,1-3H3

InChI Key

IAFAVNRAMBWTSH-UHFFFAOYSA-N

Canonical SMILES

CC(C)(C)OC(=O)C1=CN(N=N1)CC(COCC2=CC=CC=C2)F

Origin of Product

United States

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